molecular formula C17H24N6O B5527375 N-{(3S*,4R*)-4-isopropyl-1-[2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]-3-pyrrolidinyl}acetamide

N-{(3S*,4R*)-4-isopropyl-1-[2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]-3-pyrrolidinyl}acetamide

Cat. No. B5527375
M. Wt: 328.4 g/mol
InChI Key: ZPAAFGNYFWYZLV-LSDHHAIUSA-N
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Description

The compound is a complex organic molecule, featuring a pyrazole and pyrimidine core, typically utilized in pharmaceutical research. It is part of a class of compounds studied for their potential in various applications, including anticancer and antimicrobial activities.

Synthesis Analysis

The synthesis of related pyrazole-pyrimidine compounds typically involves multistep chemical processes, including intramolecular cyclization, N-allylation, and N-propargyl alkylation. For example, Rahmouni et al. (2014) describe the synthesis of isoxazolines and isoxazoles of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives through a [3+2] cycloaddition process (Rahmouni et al., 2014).

Molecular Structure Analysis

The molecular structure of such compounds is typically characterized by techniques such as NMR, IR, and HRMS. For instance, Shukla and Yadava (2020) conducted quantum mechanical calculations on a similar molecule, providing insights into its physicochemical parameters and electronic structure (Shukla & Yadava, 2020).

Chemical Reactions and Properties

The chemical behavior of these compounds often involves reactions like cycloaddition, as mentioned earlier. These reactions can lead to various derivatives, each with distinct properties, as demonstrated in the synthesis of various pyrazole and pyrimidine derivatives (Arafat et al., 2022).

Physical Properties Analysis

Physical properties like solubility, melting point, and crystal structure are crucial for understanding the application potential of these compounds. Studies often involve X-ray crystallography to determine the solid-state structure, as seen in research on related coordination complexes (Chkirate et al., 2019).

Chemical Properties Analysis

Chemical properties such as reactivity, stability, and functional group analysis are key to understanding the behavior of these compounds in biological systems. For example, the HOMO-LUMO analysis provides insights into the chemical reactivity and interaction potential of the molecule (Shukla & Yadava, 2020).

properties

IUPAC Name

N-[(3S,4R)-1-(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)-4-propan-2-ylpyrrolidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N6O/c1-11(2)14-9-22(10-15(14)21-13(4)24)16-8-17(20-12(3)19-16)23-7-5-6-18-23/h5-8,11,14-15H,9-10H2,1-4H3,(H,21,24)/t14-,15+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPAAFGNYFWYZLV-LSDHHAIUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CC(C(C2)NC(=O)C)C(C)C)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=CC(=N1)N2C[C@H]([C@@H](C2)NC(=O)C)C(C)C)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{(3S*,4R*)-4-isopropyl-1-[2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]-3-pyrrolidinyl}acetamide

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